N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(2-Methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound combining a benzothiazole and a benzodioxine moiety linked via a carboxamide group.
Structural characterization of such compounds typically employs X-ray crystallography (as in and ), supported by SHELX programs for refinement ().
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-18-13-9-12(3-5-16(13)23-10)19-17(20)11-2-4-14-15(8-11)22-7-6-21-14/h2-5,8-9H,6-7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUOEUQXTIZXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the use of N-phenyl anthranilic acid as a starting material, which is then coupled with substituted 2-amino benzothiazoles under specific reaction conditions . The reaction is often carried out in the presence of a catalyst such as piperidine or morpholine, and the final product is purified through techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-tubercular, and anti-cancer properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to anti-inflammatory effects. Additionally, the compound may interact with bacterial enzymes, disrupting their function and exhibiting anti-tubercular activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares key structural features and inferred properties of the target compound with analogs from the evidence:
†Calculated based on formula C₁₇H₁₄N₂O₃S.
Key Observations:
- Carboxamide vs.
- Benzothiazole vs. Benzene Rings: The benzothiazole moiety in the target may offer stronger π-π stacking and metal-coordination capabilities compared to simple benzene rings () or fluorinated arenes () .
- Substituent Effects: The 2-methyl group on the benzothiazole ring (target) could enhance steric hindrance compared to the hydroxy-dimethylethyl group in , affecting reaction selectivity in catalytic applications.
Hydrogen Bonding and Crystallography
Hydrogen-bonding patterns, critical for crystal packing and stability, differ significantly:
- The target’s carboxamide can act as both donor (N–H) and acceptor (C=O), forming dimeric motifs similar to benzamides in .
- Sulfonamides () exhibit stronger hydrogen-bond donor capacity (SO₂–NH) but lack the dual donor-acceptor functionality of carboxamides .
- Benzodioxine oxygen atoms in the target and compounds may participate in weak C–H···O interactions, influencing crystal lattice stability .
Biological Activity
N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized by the following IUPAC name:
- IUPAC Name : this compound
Structural Formula
The molecular formula of the compound is . The structural characteristics include:
- A benzothiazole ring system.
- A dioxine moiety.
- An amide functional group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study evaluated various benzothiazole compounds for their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using assays like MTT and flow cytometry. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound B7 | A431 | 1.0 | Induces apoptosis |
| Compound B7 | A549 | 2.0 | Inhibits AKT/ERK pathways |
| Lead Compound 4i | HOP-92 | 0.5 | Induces cell cycle arrest |
Anti-inflammatory Activity
Benzothiazole derivatives also exhibit anti-inflammatory properties. In a study assessing the impact on inflammatory cytokines IL-6 and TNF-α in mouse macrophages (RAW264.7), certain compounds demonstrated significant reductions in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .
The mechanism of action for this compound may involve:
- Enzyme Inhibition : Compounds can inhibit enzymes such as cyclooxygenase (COX), thereby reducing prostaglandin synthesis.
- Signaling Pathway Modulation : The inhibition of pathways like AKT and ERK contributes to decreased cell survival and proliferation in cancer cells.
Study 1: Dual Action Against Cancer and Inflammation
A notable study synthesized a series of benzothiazole derivatives with dual anticancer and anti-inflammatory activities. Among these, compound B7 was highlighted for its ability to significantly inhibit cancer cell proliferation while simultaneously reducing inflammatory markers .
Study 2: Toxicity Assessment
In addition to efficacy studies, toxicity assessments were conducted using zebrafish embryos to evaluate the safety profile of these compounds. Results indicated that while some derivatives displayed promising biological activity, they also exhibited varying degrees of toxicity, emphasizing the need for careful evaluation in drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
